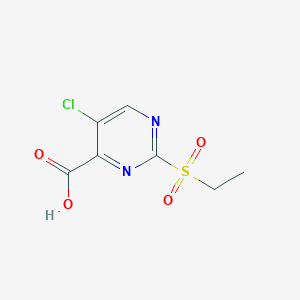

5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-2-ethylsulfonylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O4S/c1-2-15(13,14)7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKXBGUBLBCEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with ethylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and sulfonylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of 2-amino-5-chloro-4-pyrimidinecarboxylic acid.

Oxidation and Reduction: The ethylsulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: 2-amino-5-chloro-4-pyrimidinecarboxylic acid.

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid, exhibit significant antiproliferative properties against human cancer cell lines. For instance, compounds derived from this structure have shown efficacy against breast cancer (MCF7), colorectal cancer (HCT116), and skin cancer (A431) cells. These compounds operate through mechanisms that involve the inhibition of specific protein targets associated with tumor growth and survival, such as EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor) .

Antiviral Properties

There is emerging evidence that certain derivatives of pyrimidine compounds, including those related to 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid, possess antiviral activity against SARS-CoV-2. In vitro studies demonstrate that these compounds can inhibit viral replication more effectively than standard treatments like chloroquine and hydroxychloroquine . The potency of these compounds suggests potential for development as antiviral agents.

Agrochemical Applications

Herbicidal Activity

5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid has been investigated for its herbicidal properties. The compound's structure allows it to interact with plant metabolic pathways, potentially leading to effective weed control. Studies have shown that similar pyrimidine derivatives can synergistically enhance the efficacy of existing herbicides, providing a dual-action mechanism that improves overall weed management strategies .

Synthesis and Derivative Development

The synthesis of 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid typically involves multi-step chemical reactions that include halogenation and sulfonylation processes. The compound can serve as a key intermediate for the synthesis of more complex molecules with tailored biological activities. For example, modifications to the ethylsulfonyl group or the carboxylic acid moiety can yield derivatives with enhanced pharmacological profiles or improved selectivity for specific biological targets .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid is crucial for optimizing its applications. Research indicates that variations in substituents on the pyrimidine ring can significantly alter biological activity. For instance, introducing different alkyl or aryl groups can enhance anticancer efficacy or modify herbicidal properties .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Anticancer Activity | Compounds derived from 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid showed IC50 values lower than standard chemotherapeutics against MCF7 and HCT116 cells | Potential development as anticancer drugs |

| Research on Antiviral Efficacy | Certain derivatives demonstrated significant inhibition of SARS-CoV-2 replication in vitro | Development as antiviral agents |

| Investigation of Herbicidal Properties | Enhanced weed control observed when combined with other herbicides | Application in agricultural pest management |

Mechanism of Action

The mechanism of action of 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The chlorine atom can also participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Thioether vs. Sulfonyl Groups

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid :

- Substituent: Methylthio (-SMe) at position 2.

- Key Properties: Melting point 204–205°C, molecular weight 204.63 g/mol .

- Reactivity: Acts as a precursor for sulfonyl derivatives via oxidation with H₂O₂ in acetic acid .

- Applications: Intermediate in synthesizing covalent inhibitors (e.g., compound 4d in ) .

- 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid: Substituent: Ethylsulfonyl (-SO₂Et) at position 2. Reactivity: Enhanced electrophilicity compared to thioether analogs, enabling stronger covalent binding .

PK11000 (5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid) :

Other Position 2 Modifications

- 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid: Substituent: Cyclopropyl group at position 2.

5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|

| 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid | 250.66 | Not reported | Likely low in H₂O |

| 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | 204.63 | 204–205 | Soluble in DMSO |

| PK11000 (methylsulfonyl analog) | 220.63 | Not reported | Moderate in DMSO |

Biological Activity

5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid (CAS No. 890587-32-3) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may influence its interaction with biological targets, making it a candidate for further investigation in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid is . The presence of a chlorine atom, an ethylsulfonyl group, and a carboxylic acid moiety contributes to its chemical reactivity and potential biological activity.

Research suggests that compounds similar to 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid may interact with various biological pathways, particularly through enzyme inhibition or receptor modulation. The specific targets and mechanisms remain to be fully elucidated; however, its structural features indicate potential interactions with enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies have focused on the anticancer properties of pyrimidine derivatives. For instance, compounds structurally related to 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid have shown promising results against various cancer cell lines:

- A549 Cells : In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects on A549 human lung adenocarcinoma cells. The activity was assessed using MTT assays, where compounds reduced cell viability significantly compared to control treatments (cisplatin) .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid | A549 | TBD | |

| Related Compound X | A549 | 66 |

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has also been explored. Compounds similar to 5-Chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens:

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Anticancer Screening : A study evaluated a series of pyrimidine derivatives, including those with ethylsulfonyl substitutions, revealing structure-dependent anticancer properties. Compounds exhibiting carboxylic acid functionalities showed enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various pyrimidine derivatives against resistant bacterial strains. The results indicated that modifications in the ethylsulfonyl group significantly affected the antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves sulfonation of a pyrimidine precursor. For example, the ethylsulfonyl group may be introduced via oxidation of a thioether intermediate using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid . Reaction optimization includes temperature control (e.g., 0–5°C to minimize side reactions) and solvent selection (e.g., dichloromethane or DMF). Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC .

- Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm its structure and purity?

- Analytical Workflow :

- Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyrimidine protons; δ 3.1–3.4 ppm for ethylsulfonyl CH₂), ¹³C NMR (carbonyl at ~165 ppm), and IR (stretching for sulfonyl S=O at ~1350–1150 cm⁻¹) .

- Chromatography : HPLC with C18 columns (ACN/water + 0.1% TFA) to assess purity .

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve bond angles and confirm sulfonyl geometry .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) due to potential irritancy from sulfonyl groups.

- Store in a dry, cool environment (<4°C) to prevent hydrolysis of the sulfonyl moiety .

- Dispose of waste via licensed chemical disposal services, as sulfonates may persist in the environment .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The sulfonyl group acts as a strong electron-withdrawing group, activating the pyrimidine ring at the 5-chloro position for nucleophilic attack. Computational studies (DFT) can model charge distribution, while experimental kinetics (e.g., with amines or thiols) reveal rate constants under varying pH and solvent conditions .

- Data Analysis : Compare Hammett σ values for sulfonyl vs. other substituents to quantify electronic effects .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Study : If cytotoxicity assays show variability (e.g., IC₅₀ ranging from 10–50 µM), validate via:

- Dose-Response Repetition : Use standardized cell lines (e.g., HEK293 or HeLa) and controls (e.g., cisplatin).

- Solvent Consistency : Ensure DMSO concentration is ≤0.1% to avoid solvent interference .

- Metabolic Stability : Test compound stability in cell media (e.g., LC-MS to track degradation over 24h) .

Q. What computational tools are effective for predicting the compound’s interactions with biological targets?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or carboxylases). Focus on the carboxylic acid moiety for hydrogen-bond interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

- Troubleshooting :

- LC-MS Profiling : Detect intermediates (e.g., incomplete sulfonation products) .

- Process Optimization : Use flow chemistry to enhance mixing and reduce side reactions during sulfonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.